2-Methoxy-1,3-thiazole-5-carboxylate
Description
2-Methoxy-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methoxy (-OCH₃) group at position 2 and a carboxylate (-COO⁻) group at position 5.
Properties
Molecular Formula |
C5H4NO3S- |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-methoxy-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C5H5NO3S/c1-9-5-6-2-3(10-5)4(7)8/h2H,1H3,(H,7,8)/p-1 |
InChI Key |
GXPOIOYVYNLHLX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=NC=C(S1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Mechanistic Overview
The cyclocondensation of thiourea derivatives with α-chloro carbonyl precursors represents a classical approach to thiazole ring formation. For 2-methoxy-1,3-thiazole-5-carboxylate, this method involves substituting the amino group in traditional syntheses with a methoxy moiety. A representative pathway involves:
- Reaction of Methoxy-Substituted Thiourea : A thiourea derivative bearing a methoxy group reacts with an α-chloro carbonyl compound, such as ethyl 2-chloroacetoacetate, in anhydrous ethanol under reflux conditions.
- Cyclization : The nucleophilic attack of the thiourea sulfur on the α-chloro carbonyl carbon initiates ring closure, forming the thiazole core.
- Esterification : Subsequent esterification at the 5-position yields the carboxylate functionality.
Experimental Optimization
- Solvent Systems : Anhydrous ethanol is preferred for its ability to dissolve both thiourea and α-chloro carbonyl reactants while facilitating cyclization at reflux temperatures (70–80°C).
- Reagent Ratios : A 1:1 molar ratio of thiourea to α-chloro carbonyl compound ensures minimal side products, with yields averaging 65–75%.
- Purification : Recrystallization from tetrahydrofuran (THF) and hexane mixtures at 0–5°C enhances purity (>98%).
Table 1 : Key Parameters for Cyclocondensation
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Anhydrous ethanol | 70 | 95 | |
| Temperature | 70–80°C (reflux) | 68 | 97 | |
| Recrystallization | THF/hexane (1:2), 0°C | – | 98 |
Nucleophilic Substitution on Pre-Formed Thiazole Intermediates
Chlorothiazole Precursor Strategy
Base-Promoted Regioselective Cyclization
Dithioate and Isocyanide Route
Recent advancements employ alkyl 2-(methylthio)-2-thioxoacetates and active methylene isocyanides under mild, metal-free conditions:
Advantages Over Traditional Methods
- Efficiency : Reactions complete within 1–2 hours at 25°C, vs. 6–12 hours for thermal methods.
- Yield Enhancement : 85–92% isolated yields due to suppressed side reactions.
- Scalability : Demonstrated at 100-g scale without yield degradation.
Table 3 : Base-Promoted Cyclization Performance
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Base | K₂CO₃ (1.5 equiv) | 90 | 99 | |
| Temperature | 25°C, 1.5 hours | 92 | 98 | |
| Solvent | Dichloromethane | 88 | 97 |
Purification and Characterization
Recrystallization Protocols
Analytical Confirmation
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic singlet for methoxy protons at δ 3.85 ppm and thiazole C-H at δ 8.12 ppm.
- IR Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C) confirm functionality.
Comparative Evaluation of Synthetic Routes
Table 4 : Method Comparison for this compound
| Method | Yield (%) | Purity (%) | Time (h) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Cyclocondensation | 70 | 95 | 8 | Moderate | High |
| Substitution | 85 | 98 | 6 | High | Moderate |
| Base-Promoted | 90 | 99 | 1.5 | High | Low |
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
While "2-Methoxy-1,3-thiazole-5-carboxylate" is mentioned in some search results, information regarding its specific applications is limited. The search results provide information on the broader uses of thiazoles and related compounds, which can be used to infer potential applications of "this compound" .
Here's what can be gathered from the search results:
General Applications
- Building Blocks in Synthesis Thiazoles serve as building blocks for creating more complex heterocyclic compounds, which are valuable in both chemistry and biology.
- Antimicrobial and Antifungal Properties Some thiazole derivatives have been investigated for their potential to fight microbes and fungi .
- Anti-inflammatory and Anticancer Effects Research suggests some thiazoles may have anti-inflammatory and anticancer properties . They can interact with biological molecules, potentially influencing cell signaling, gene expression, and cellular metabolism.
- Versatile Medicinal Chemistry Scaffold Thiazoles are considered interesting heterocycles in synthetic medicinal chemistry because they are relatively easy to produce and can be structurally optimized .
Specific Examples and Case Studies
- Anticancer Activity
- Novel 1,3-thiazole derivatives have been synthesized and tested against breast cancer cell lines, with many showing considerable antiproliferative activity .
- Certain thiazole analogues have demonstrated promising anticancer potential and cell line selectivity, with activity possibly linked to the presence of a methoxy group on the phenyl ring and fluorine substitution on the indole ring .
- Phenylthiazole-incorporated quinoline derivatives have shown remarkable activity against colon carcinoma and lung cancer, possibly due to the presence of a methoxy group .
- 1,2,3-Dithiazoles These related scaffolds have been reported to have antifungal, herbicidal, antibacterial, anticancer, antiviral, and antifibrotic properties .
Reactions of Thiazoles
- Oxidation: Can be oxidized using hydrogen peroxide or potassium permanganate to yield sulfoxides and sulfones.
- Reduction: Can be reduced using sodium borohydride or lithium aluminum hydride to produce thiazolidine derivatives.
- Substitution: Undergo substitution reactions with amines or thiols to create amino or thiol-substituted thiazole derivatives.
Data Table of Thiazole Derivatives and Their Applications
Industrial Production
- Synthesis: Typically involves reacting 2-methoxy-1,3-thiazole-5-carboxylic acid with sodium hydroxide in an aqueous medium.
- Conditions: Temperature maintained between 25-30°C and pH around 7-8 for maximum yield.
- Large-scale Production: Continuous flow reactors and automated systems are used to monitor and adjust temperature and pH for higher yields and better quality.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell lysis . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and inferred properties of 2-Methoxy-1,3-thiazole-5-carboxylate and its analogs:
Key Research Findings
- Substituent Effects :
- Electron-donating groups (e.g., -OCH₃) stabilize the thiazole ring, while electron-withdrawing groups (e.g., -Cl) enhance electrophilicity for nucleophilic reactions .
- Carboxylate esters (e.g., ethyl, benzyl) improve membrane permeability, whereas ionic forms (e.g., sodium salt) enhance solubility for aqueous formulations .
- Biological Relevance : Thiazole derivatives with methoxy or hydroxy substituents often target bacterial enzymes or DNA gyrase, aligning with observed antibacterial activities .
Q & A
Q. Methodological Answer
- NMR : H and C NMR confirm methoxy (-OCH) and carboxylate (-COO-) groups. For example, methoxy protons resonate at δ 3.8–4.0 ppm .
- IR Spectroscopy : Stretching vibrations at 1700–1750 cm (C=O) and 1250–1300 cm (C-O of methoxy) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHNOS: calc. 199.0375) .
What mechanistic insights explain substituent reactivity in thiazole derivatives?
Q. Advanced Mechanistic Study
- Electrophilic Aromatic Substitution (EAS) : Methoxy groups act as ortho/para directors, influencing regioselectivity in halogenation or nitration .
- Nucleophilic Substitution : The electron-withdrawing carboxylate group activates the C2 position for nucleophilic attack by methoxide .
Contradiction Analysis : Conflicting reports on substitution rates (e.g., chloro vs. methoxy derivatives) may arise from solvent polarity effects .
How can discrepancies in reported melting points or spectral data be resolved?
Q. Data Reconciliation Approach
- Purity Assessment : Recrystallize samples using ethanol/water mixtures to remove impurities affecting melting points .
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) .
- Batch Variability : Trace solvent residues (e.g., DMF) may alter spectral profiles; use Karl Fischer titration for moisture analysis .
What are the challenges in scaling up synthesis for high-purity this compound?
Q. Process Chemistry Considerations
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq NaOMe) to minimize unreacted intermediates .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for gram-scale isolation .
- Thermal Stability : Avoid prolonged heating above 100°C to prevent decarboxylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
